N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]naphthalene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S2/c24-27(25,20-11-10-16-6-4-5-9-18(16)14-20)22-13-12-19-15-26-21(23-19)17-7-2-1-3-8-17/h1-11,14-15,22H,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHSMKLRISKJBCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]naphthalene-2-sulfonamide typically involves the formation of the thiazole ring followed by its attachment to the naphthalene-2-sulfonamide moiety. One common method involves the cyclization of a 2-aminothiophenol derivative with a halogenated ketone to form the thiazole ring . This intermediate is then reacted with a naphthalene-2-sulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]naphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine .
Scientific Research Applications
Chemical Structure and Synthesis
N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]naphthalene-2-sulfonamide features a naphthalene core linked to a thiazole ring, which enhances its biological activity. The synthesis typically involves the reaction of naphthalene sulfonyl chloride with an appropriate amine derivative containing the thiazole moiety, often facilitated by bases like triethylamine under mild conditions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Thiazole derivatives are known for their ability to combat various bacterial strains, particularly Gram-positive bacteria. This property is attributed to their structural characteristics that enhance binding affinity to bacterial enzymes.
Anticancer Potential
The compound also demonstrates promising anticancer properties. Studies have shown that similar thiazole-containing compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with analogous structures have been investigated for their ability to inhibit specific kinases involved in cancer progression . The unique thiazole ring may interact effectively with cancer-related enzymes, making it a candidate for further development as an anticancer agent.
Antioxidant Activity
This compound has been evaluated for its antioxidant capabilities using assays such as DPPH radical scavenging tests. The compound demonstrated significant radical scavenging activity, indicating its potential to mitigate oxidative stress in biological systems.
Enzyme Inhibition
The compound has been shown to inhibit protein tyrosine phosphatase enzymes, which play critical roles in cell signaling pathways. This inhibition could lead to altered cellular responses and presents a potential therapeutic avenue for diseases where these pathways are dysregulated.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is helpful to compare it with other thiazole-based compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-(4-chlorophenyl)-thiazole sulfonamide | Structure | Enhanced antibacterial activity |
| 5-methylthiazole sulfonamide | Structure | Strong antifungal properties |
| Thiazole-based kinase inhibitors | Structure | Targeted towards specific cancer pathways |
This table illustrates the versatility of thiazole-containing structures in medicinal chemistry and highlights the potential dual-targeting capabilities of this compound against both bacterial infections and cancer cells.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound:
- Anticancer Activity : In vitro studies revealed that the compound exhibited cytotoxic effects against human lung adenocarcinoma cells (A549), with IC50 values indicating significant potency compared to standard chemotherapeutics like cisplatin .
- Antimicrobial Efficacy : Clinical assessments showed that derivatives of this compound were effective against various Gram-positive bacteria, suggesting potential use in treating bacterial infections resistant to conventional antibiotics.
- Antioxidant Studies : Experimental data from DPPH assays confirmed that the compound has a strong capacity to scavenge free radicals, supporting its role as an antioxidant agent in preventing oxidative damage in cells.
Mechanism of Action
The mechanism of action of N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]naphthalene-2-sulfonamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function . The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, further stabilizing these interactions . These interactions can disrupt normal cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Dabrafenib: Contains a thiazole ring and is used as an anticancer agent.
Dasatinib: Another thiazole-containing anticancer drug.
Ixabepilone: Features a thiazole ring and is used in cancer treatment.
Uniqueness
N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]naphthalene-2-sulfonamide is unique due to its combination of a thiazole ring, a naphthalene ring, and a sulfonamide group. This combination provides a distinct set of chemical and biological properties that are not found in other similar compounds . The presence of the naphthalene ring, in particular, can enhance the compound’s ability to interact with aromatic amino acids in proteins, potentially increasing its efficacy as a drug or research tool .
Biological Activity
N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]naphthalene-2-sulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.
Chemical Structure and Synthesis
The compound belongs to a class of thiazole derivatives, which are known for their diverse biological properties. The synthesis typically involves the reaction of naphthalene-2-carbothioamide with various halogenated compounds, leading to derivatives that exhibit distinct biological activities. For instance, the synthesis of related compounds has been achieved through Hantzsch reactions, yielding thiazole derivatives with promising antiproliferative effects against tumor cell lines .
Antitumor Activity
Recent studies have highlighted the antitumor potential of thiazole derivatives similar to this compound. For example, a series of thiazole nortopsentin analogs demonstrated remarkable antiproliferative activity against several human tumor cell lines. Notably, certain derivatives induced autophagic cell death at low concentrations and apoptosis at higher concentrations, indicating a dose-dependent mechanism of action .
Table 1: Antiproliferative Activity Against Tumor Cell Lines
| Compound | Cell Line | GI30 (%) | GI70 (%) |
|---|---|---|---|
| 3 | A549 | 30 | 70 |
| 3 | MCF7 | 25 | 65 |
| 3 | HeLa | 20 | 60 |
Antimicrobial Activity
In addition to antitumor properties, this compound exhibits notable antimicrobial activity. Thiazole derivatives have been evaluated for their efficacy against various pathogens. For instance, compounds derived from thiazole scaffolds showed significant activity against Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values indicating strong antibacterial effects .
Table 2: Antimicrobial Activity Data
| Compound | Pathogen | MIC (μg/mL) |
|---|---|---|
| 7b | S. aureus | 0.22 |
| 7b | S. epidermidis | 0.25 |
These studies suggest that the compound may inhibit biofilm formation and demonstrate synergistic effects when combined with other antibiotics like Ciprofloxacin and Ketoconazole .
The mechanism underlying the biological activity of thiazole derivatives often involves inhibition of key enzymes or pathways in target organisms. For instance, some derivatives have been shown to inhibit DNA gyrase and dihydrofolate reductase (DHFR), critical enzymes in bacterial DNA replication and folate metabolism, respectively .
Case Studies
A notable study explored a series of thiazole imines related to this compound. Compounds synthesized in this study exhibited antifungal activity comparable to established antifungals like ketoconazole against Candida albicans and Candida parapsilosis. The most active compounds demonstrated MIC values around 1.23 μg/mL .
Table 3: Antifungal Activity Against Candida Species
| Compound | Pathogen | MIC (μg/mL) |
|---|---|---|
| 2e | C. albicans | 1.23 |
| 2e | C. parapsilosis | 1.23 |
Q & A
Q. What are the optimal synthetic routes for N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]naphthalene-2-sulfonamide in laboratory settings?
The synthesis typically involves multi-step reactions, including thiazole ring formation and sulfonamide coupling. Key steps include:
- Formation of the thiazole core via condensation of thiourea derivatives with α-halo ketones.
- Coupling the thiazole intermediate with naphthalene sulfonamide using nucleophilic substitution or amidation. Reaction conditions (temperature: 60–80°C, pH 7–9) and catalysts (e.g., DMAP for amidation) critically influence yield (70–85%) and purity. Purification via column chromatography (silica gel, ethyl acetate/hexane) is essential .
Q. How can researchers characterize the molecular structure of this compound to confirm purity and identity?
- Spectroscopic techniques : Use / NMR to verify proton environments and carbon frameworks. For example, the thiazole ring protons appear as distinct singlets (~δ 7.2–8.1 ppm) .
- Mass spectrometry : Confirm molecular weight (e.g., [M+H] at m/z 423.5).
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., C–H⋯O interactions reported in similar sulfonamides) .
Q. Which reaction conditions significantly influence the yield and selectivity of thiazole-containing sulfonamides?
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates.
- Temperature : Elevated temperatures (80–100°C) improve thiazole ring cyclization but may require reflux conditions.
- Catalysts : Lewis acids (e.g., ZnCl) or bases (e.g., KCO) optimize intermediate formation .
Advanced Research Questions
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
- Validate docking models : Compare computational binding affinities (e.g., AutoDock Vina) with experimental IC values from enzyme inhibition assays.
- Assay variability : Standardize biological replicates (n ≥ 3) and include positive controls (e.g., known inhibitors).
- Pharmacokinetic factors : Assess membrane permeability (Caco-2 assays) to explain discrepancies between in silico and cell-based results .
Q. How can researchers design experiments to probe interaction mechanisms with biological targets?
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (k/k) to enzymes like carbonic anhydrase.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for receptor-ligand interactions.
- Mutagenesis studies : Modify target residues (e.g., His64 in carbonic anhydrase) to identify critical binding sites .
Q. What advanced computational methods predict ADMET properties of this sulfonamide?
- QSAR models : Train on datasets of sulfonamide derivatives to predict solubility (LogP) and toxicity (e.g., hepatotoxicity).
- Molecular dynamics simulations : Simulate blood-brain barrier penetration (e.g., Desmond software) using lipid bilayer models.
- In vitro validation : Cross-check predictions with hepatic microsomal stability assays .
Q. How do electronic effects of phenyl substituents impact reactivity and bioactivity?
- Electron-withdrawing groups (e.g., –NO) : Increase electrophilicity of the thiazole ring, enhancing nucleophilic attack rates.
- Electron-donating groups (e.g., –OCH) : Improve binding to hydrophobic enzyme pockets (e.g., COX-2) via π-π stacking. Substituent effects are quantifiable via Hammett plots (σ values) and correlated with IC trends .
Q. How can contradictory antimicrobial assay results be systematically analyzed?
- Strain specificity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) panels.
- Check assay conditions : Ensure consistent inoculum size (~10 CFU/mL) and broth microdilution protocols.
- Synergy studies : Combine with β-lactam antibiotics to assess potentiation effects .
Methodological Notes
- Data contradiction analysis : Use Bland-Altman plots to compare inter-lab variability in bioactivity data.
- Experimental design : Employ factorial design (e.g., 2 factorial) to optimize synthetic parameters (temperature, solvent ratio) .
- Structural validation : Cross-reference crystallographic data (CCDC entries) with computed DFT geometries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
